1-tert-Butyl-4-(1-chloroethyl)benzene
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Overview
Description
1-tert-Butyl-4-(1-chloroethyl)benzene is an organic compound with the molecular formula C₁₂H₁₇Cl. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and a 1-chloroethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butyl-4-(1-chloroethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
C6H6+(CH3)3CClAlCl3C6H5C(CH3)3+HCl
Another method involves the chlorination of 1-tert-butyl-4-ethylbenzene using chlorine gas (Cl₂) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds as follows:
C6H4(CH2CH3)(C(CH3)3)+Cl2Benzoyl PeroxideC6H4(CHClCH3)(C(CH3)3)+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation and chlorination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-4-(1-chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines (RNH₂) are commonly used. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Substitution: Products such as 1-tert-Butyl-4-(1-hydroxyethyl)benzene, 1-tert-Butyl-4-(1-cyanoethyl)benzene, or 1-tert-Butyl-4-(1-aminoethyl)benzene.
Oxidation: Products such as 1-tert-Butyl-4-(1-hydroxyethyl)benzene or 1-tert-Butyl-4-(1-oxoethyl)benzene.
Reduction: Products such as 1-tert-Butyl-4-ethylbenzene.
Scientific Research Applications
1-tert-Butyl-4-(1-chloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: It is used in the study of biochemical pathways and enzyme reactions involving halogenated compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-(1-chloroethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
1-tert-Butyl-4-(1-chloroethyl)benzene can be compared with other similar compounds, such as:
1-tert-Butyl-4-chlorobenzene: This compound lacks the 1-chloroethyl group and has different reactivity and applications.
1-tert-Butyl-4-ethylbenzene: This compound lacks the chlorine atom and has different reactivity and applications.
4-tert-Butylbenzyl chloride: This compound has a benzyl chloride group instead of a 1-chloroethyl group and has different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-tert-butyl-4-(1-chloroethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOBIOVONMMYGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560630 |
Source
|
Record name | 1-tert-Butyl-4-(1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-41-3 |
Source
|
Record name | 1-tert-Butyl-4-(1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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